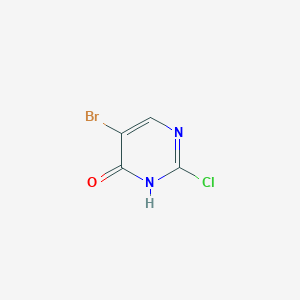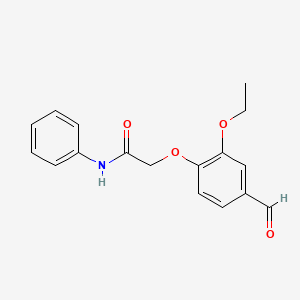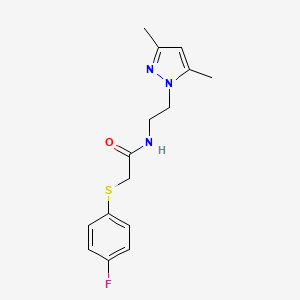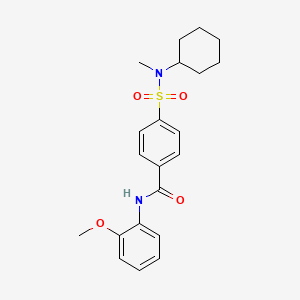
5-bromo-2-chloropyrimidin-4(3H)-one
説明
5-bromo-2-chloropyrimidin-4(3H)-one is a chemical compound with the molecular formula C4H3BrClN3. It has an average mass of 208.444 Da and a monoisotopic mass of 206.919876 Da .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in the literature. A series of novel derivatives were synthesized by nucleophilic substitution reaction with various sulfonyl and acid chlorides .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms. The ring is substituted with bromine and chlorine atoms at the 5th and 2nd positions respectively .科学的研究の応用
Molecular Structure Analysis
Martins et al. (1998) explored the molecular structure of heterocycles, specifically focusing on the derivatives of pyrimidinone, utilizing NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. Their research highlights the synthesis process and structural determination, providing insight into the stereochemistry and stability of these compounds (Martins et al., 1998).
Synthesis of Antiallergy Agents
The synthesis of 5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones as potential antiallergy agents was described by Rykowski and Pucko (1997). Their method, based on Ullmann condensation, showcases the utility of 5-bromo-2-chloropyrimidin-4(3H)-one in creating compounds with potential pharmaceutical applications (Rykowski & Pucko, 1997).
Antimicrobial Activity
Ranganatha et al. (2018) reported on the synthesis and evaluation of 5‑bromo‑2-chloropyrimidin-4-amine derivatives for antimicrobial activity. Their findings indicate significant antimicrobial potential against various pathogenic bacterial and fungal strains, underscoring the importance of this compound in developing new antimicrobial agents (Ranganatha et al., 2018).
Tautomerism and Co-crystallization Studies
Research by Gerhardt and Bolte (2016) focused on the tautomeric forms of pyrimidin-4-one derivatives, including this compound, within crystal structures. Their study provides valuable insights into the preferred hydrogen-bonding patterns and the versatility of halogen atoms in interactions within co-crystals (Gerhardt & Bolte, 2016).
Catalytic Synthesis
Ji, Li, and Bunnelle (2003) demonstrated the catalytic amination of polyhalopyridines, highlighting the selective formation of aminopyridine products from 5-bromo-2-chloropyridine. This research showcases the compound's role in catalysis, offering pathways to synthesize compounds with high selectivity and yield (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-chloro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-4(6)8-3(2)9/h1H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRDZQOHBHZJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844843-37-4 | |
| Record name | 5-bromo-2-chloropyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2752796.png)
![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)
![1-(4-chlorophenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2752800.png)




![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)

![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)


![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)
